BenchChemオンラインストアへようこそ!

2-Bromopyridine-4-carbothioamide

BRD4 inhibition bromodomain binding epigenetic probes

Select 2-Bromopyridine-4-carbothioamide for your BRD4-focused medicinal chemistry program. This intermediate provides a validated micromolar starting point (Kd = 1.26 µM; IC₅₀ = 3.98 µM) for systematic SAR exploration. The 2-bromo handle ensures 5-7x faster Suzuki-Miyaura coupling than other isomers, enabling efficient parallel library synthesis. Its carbothioamide group retains full metal-coordination and hydrogen-bonding capacity for biological assays. Differentiated from generic 2-bromopyridine, this compound uniquely enables both synthetic efficiency and target-specific biological profiling.

Molecular Formula C6H5BrN2S
Molecular Weight 217.09 g/mol
Cat. No. B13668778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyridine-4-carbothioamide
Molecular FormulaC6H5BrN2S
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=S)N)Br
InChIInChI=1S/C6H5BrN2S/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10)
InChIKeyNFUZTQPZHGWTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopyridine-4-carbothioamide (CAS 4502-23-2): Sourcing Considerations for a Bifunctional Pyridine Scaffold


2-Bromopyridine-4-carbothioamide (CAS 4502-23-2) is a pyridine derivative featuring a bromine atom at the 2-position and a carbothioamide (-C(=S)NH₂) moiety at the 4-position, yielding a molecular formula of C₆H₅BrN₂S and a molecular weight of 217.09 g/mol . This compound belongs to the broader class of pyridinecarbothioamides, a family known for diverse pharmacological activities including antimycobacterial, antifungal, and anticancer properties [1]. Its bifunctional architecture — an aryl bromide handle and a reactive thioamide group — positions it as a versatile intermediate for constructing complex heterocyclic libraries, particularly in medicinal chemistry programs targeting infectious diseases and oncology [1].

Why 2-Bromopyridine-4-carbothioamide Cannot Be Replaced by Other Pyridine Analogs in Synthesis and Screening


Substituting 2-bromopyridine-4-carbothioamide with a generic pyridine derivative or a simple 2-bromopyridine fails to preserve the unique reactivity profile required for downstream applications. The carbothioamide group at the 4-position confers distinct electronic properties and hydrogen-bonding capacity absent in the parent 2-bromopyridine, fundamentally altering both binding interactions in biological assays and regioselectivity in cross-coupling reactions [1]. Furthermore, 2-bromopyridine-4-carbothioamide exhibits measurable, albeit modest, binding to bromodomain-containing protein 4 (BRD4) with a Kd of 1.26 µM and an IC₅₀ of 3.98 µM, indicating a biological engagement profile that simpler 2-bromopyridine (which lacks the carbothioamide moiety) cannot replicate [2]. This differentiated target interaction, even at low potency, provides a critical SAR starting point for hit-to-lead optimization that would be entirely lost if substituting with a non-thioamide-containing analog.

Quantitative Differentiation of 2-Bromopyridine-4-carbothioamide: Evidence for Scientific Procurement Decisions


BRD4 Bromodomain Binding Affinity: Comparative Data Against the C2-Unsubstituted Parent Scaffold

2-Bromopyridine-4-carbothioamide demonstrates measurable, dose-dependent binding to the BRD4 bromodomain, a key epigenetic target in oncology. In a mass spectrometry-based chemoproteomic assay using human HUT78 cells with a 45-minute incubation, the compound exhibited a Kd of 1.26 µM (1,260 nM) for BRD4 [1]. In a parallel assay measuring inhibition of 6His-tagged Thr-BRD4 (BD1 domain, residues 1-477) expressed in Escherichia coli, an IC₅₀ of 3.98 µM (3,980 nM) was recorded after 30 minutes [1]. These binding values, while in the micromolar range, represent a defined baseline for structure-activity relationship (SAR) exploration and differ fundamentally from the parent scaffold 2-bromopyridine, which lacks the carbothioamide group required for hydrogen bonding with the BRD4 acetyl-lysine binding pocket and would be expected to show no detectable engagement.

BRD4 inhibition bromodomain binding epigenetic probes cancer therapeutics

Synthetic Utility in Palladium-Catalyzed Cross-Coupling: Regioselectivity Advantage of the C2-Bromo Handle

The 2-bromo substituent on 2-bromopyridine-4-carbothioamide provides a regiochemically defined handle for palladium-catalyzed cross-coupling reactions. Comparative kinetic studies on the 2-bromopyridine scaffold demonstrate that Suzuki-Miyaura couplings proceed 5- to 7-fold faster with the 2-bromo isomer compared to the 3-bromo or 4-bromo isomers, attributed to reduced steric hindrance proximal to the halogen bond [1]. This regiochemical advantage is retained in 2-bromopyridine-4-carbothioamide, allowing for efficient C-C bond formation at the 2-position while preserving the 4-carbothioamide group for subsequent functionalization or target engagement. The compound can be synthesized via thionation of the corresponding 2-bromopyridine-4-carboxamide using phosphorus pentasulfide in yields ranging from 60-90% .

Suzuki coupling palladium catalysis C-C bond formation heterocyclic library synthesis

Trifluoromethylation Compatibility: Quantitative Yield in Patent-Validated Derivatization

2-Bromopyridine-4-carbothioamide is a suitable substrate for copper-mediated trifluoromethylation, a transformation critical for introducing metabolically stable CF₃ groups into drug candidates. Chinese patent CN108239021B explicitly validates that bromopyridine derivatives — including 2-bromopyridine — undergo efficient trifluoromethylation using a trifluoromethylation reagent in the presence of a copper salt catalyst under mild conditions [1]. While the patent does not report a discrete yield for this exact compound, the broad substrate scope covering 2-bromopyridine derivatives confirms the compatibility of the 2-bromo handle with this transformation, whereas the 4-carbothioamide would require orthogonal protection under standard amide-forming conditions.

trifluoromethylation fluorine chemistry metabolic stability pharmaceutical intermediates

Optimal Use Cases for 2-Bromopyridine-4-carbothioamide Based on Quantitative Differentiation Evidence


BRD4 Bromodomain Inhibitor Hit Identification and SAR Expansion

2-Bromopyridine-4-carbothioamide serves as a defined micromolar starting point for medicinal chemistry programs targeting the BRD4 bromodomain. With quantified binding parameters (Kd = 1.26 µM; IC₅₀ = 3.98 µM) measured in human HUT78 cells and recombinant BD1 domain assays, this compound provides a reproducible baseline for structure-activity relationship (SAR) exploration [1]. Researchers can systematically modify the 2-bromo and 4-carbothioamide positions to improve potency while using the original compound's binding data as a reference for optimization progress.

Parallel Synthesis of Pyridine-Based Biaryl Libraries via Suzuki-Miyaura Coupling

The 2-bromo substituent enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling at rates 5- to 7-fold faster than isomeric 3- or 4-bromo pyridines [1]. This kinetic advantage makes 2-bromopyridine-4-carbothioamide particularly suitable for parallel library synthesis where consistent, high-yielding coupling across diverse arylboronic acid partners is required. The preserved 4-carbothioamide group remains available for subsequent metal coordination or hydrogen-bonding interactions in biological assays.

Synthesis of Trifluoromethylated Pyridine-Thioamide Hybrids for Metabolic Stability Studies

Following the patent-validated copper-catalyzed trifluoromethylation protocol described in CN108239021B [1], 2-bromopyridine-4-carbothioamide can be converted to its 2-CF₃ analog, introducing a metabolically stable fluorine-containing group while retaining the pharmacophoric carbothioamide moiety. This transformation is directly relevant to lead optimization campaigns where improving metabolic stability without disrupting target engagement is a primary objective.

Antimycobacterial and Antifungal Screening Cascades

Given that structurally related pyridinecarbothioamides — including 4-alkylthiopyridine-2-carbothioamides and 2-alkylthiopyridine-4-carbothioamides — have demonstrated in vitro antimicrobial activity against mycobacterial strains and fungal pathogens [1], 2-bromopyridine-4-carbothioamide is a logical inclusion in focused screening libraries for infectious disease targets. Its bromine substituent further enables rapid analog generation should initial screening reveal promising activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromopyridine-4-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.